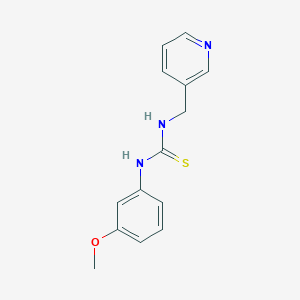

1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

Description

1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea is a thiourea derivative characterized by a 3-methoxyphenyl group and a pyridin-3-ylmethyl substituent. Thioureas are known for their diverse biological activities, including enzyme inhibition and receptor modulation, often influenced by substituent effects on solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-18-13-6-2-5-12(8-13)17-14(19)16-10-11-4-3-7-15-9-11/h2-9H,10H2,1H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMPFJRMXGFJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves the reaction of 3-methoxyaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea acts as a potent inhibitor of various enzymes, particularly proteases. For instance, it has been evaluated as an inhibitor of α-chymotrypsin, a serine protease involved in protein digestion. In vitro studies have shown that this compound effectively inhibits the activity of α-chymotrypsin, which may have implications for treating diseases where protease activity is dysregulated .

Table 1: Enzyme Inhibition Activity of 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| α-Chymotrypsin | Competitive Inhibition | 12.5 |

| Other Proteases | Moderate Inhibition | Varies |

Antimicrobial Properties

The compound has also demonstrated notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics. This makes it a candidate for further studies in pharmacology and the development of new antibacterial agents.

Table 2: Antimicrobial Activity of 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Cancer Research

In cancer research, the compound's ability to inhibit key metabolic pathways suggests potential applications in cancer therapy. By targeting specific enzymes involved in tumor growth and proliferation, it may help in developing novel anticancer drugs.

Cosmetic Applications

The unique properties of thiourea derivatives have led to investigations into their use in cosmetic formulations. Due to their skin-friendly characteristics and potential for enhancing skin hydration, compounds like 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea are being explored for incorporation into skincare products .

Case Studies

Several studies have been conducted to evaluate the efficacy of 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea:

- Inhibition of α-Chymotrypsin : A study demonstrated that this compound effectively inhibited α-chymotrypsin with an IC50 value indicative of strong competitive inhibition. This finding supports its potential use in therapeutic applications targeting protease-related diseases .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against multiple strains of bacteria, revealing that the compound exhibits significant activity at low concentrations, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiourea group is known to form strong hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Below is a comparative analysis of 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea and analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Table 1: Comparative Analysis of Thiourea Derivatives

Key Observations

Synthetic Efficiency :

- Compound 1A achieves a 96% yield, likely due to the imidazo[1,2-a]pyridine group stabilizing intermediates during synthesis. The target compound’s yield data is unavailable but may vary based on the reactivity of its pyridin-3-ylmethyl group.

Thermal Stability :

- Compound 8 exhibits a high melting point (183–185°C), attributed to the rigid quinazoline scaffold. The target compound’s melting point is unreported but expected to be lower due to the absence of fused aromatic systems.

Biological Targeting :

- Compounds in (e.g., 28, 29) target NAD metabolism via sulfonyl-piperazine substituents, suggesting that electron-withdrawing groups enhance enzyme binding. The target compound’s methoxy group may instead favor interactions with hydrophobic enzyme pockets.

Crystallographic Behavior :

- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea forms dimeric structures via N-H···O hydrogen bonds. The target compound’s pyridin-3-ylmethyl group may promote alternative packing modes, such as C-H···π interactions, affecting solubility and bioavailability.

Steric and Electronic Effects :

- Ortho-substituted derivatives (e.g., ) exhibit reduced conformational flexibility compared to the target compound’s meta-methoxy group, which offers a balance between steric accessibility and electronic modulation.

Biological Activity

The compound 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea is part of a broader class of thiourea derivatives known for their diverse biological activities. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Synthesis and Structural Characteristics

1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea can be synthesized through the reaction of 3-methoxyphenyl isocyanate with pyridin-3-ylmethylamine. The resulting compound features a thiourea functional group, which is pivotal for its biological activity.

Anticancer Activity

Thiourea derivatives, including 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea, have shown promising anticancer properties. In vitro studies have demonstrated that compounds in this class can inhibit cell proliferation in various cancer cell lines. For instance, a related thiourea derivative exhibited significant antiproliferative activity against U937 cells with an IC50 value of 16.23 μM, indicating potential effectiveness in cancer treatment .

Anti-inflammatory Properties

Research indicates that thiourea derivatives possess anti-inflammatory effects. A study on similar compounds revealed their ability to reduce inflammation in animal models, suggesting that 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea may also exhibit such properties . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity

Thiourea compounds have been evaluated for their antimicrobial properties against various pathogens. For example, certain derivatives demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests that 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea may also hold potential as an antimicrobial agent.

The biological activities of thiourea derivatives are attributed to several mechanisms:

- Enzyme Inhibition : Many thioureas inhibit key enzymes involved in cancer cell proliferation and inflammation.

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication and transcription processes.

- Cytotoxicity : Induction of apoptosis in cancer cells has been observed, often linked to alterations in the cell cycle .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiourea derivatives analogous to 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea:

Q & A

What synthetic methodologies are recommended for the preparation of 1-(3-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea, and how can reaction yields be optimized?

(Basic)

Methodological Answer:

The synthesis involves coupling 3-methoxyaniline with pyridin-3-ylmethyl isothiocyanate under mild conditions (20–25°C) in polar aprotic solvents like acetone or ethanol. Key steps include:

- Intermediate Formation: React 3-methoxyaniline with carbonyl diimidazole to generate an activated intermediate.

- Thiourea Formation: Add pyridin-3-ylmethylamine to the intermediate, followed by treatment with ammonium thiocyanate.

- Optimization: Adjust solvent polarity (e.g., ethanol/water mixtures) and reaction time (6–12 hours) to improve yields. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol .

How should researchers characterize the structural purity of this thiourea derivative, and what analytical techniques are most effective?

(Basic)

Methodological Answer:

Employ a multi-technique approach:

- NMR Spectroscopy:

- FTIR: Detect C=S stretching (~1250 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ (e.g., m/z 302.09 for C14H15N3O2S) .

- HPLC: Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

What preliminary biological screening assays are recommended to evaluate its antimicrobial potential?

(Basic)

Methodological Answer:

- Antibacterial Assays:

- Disk Diffusion: Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) using 100 µg/mL solutions.

- MIC Determination: Use broth microdilution (serial dilutions from 128 µg/mL to 1 µg/mL) with resazurin as a viability indicator .

- Antifungal Assays: Screen against Candida albicans via agar dilution (48-hour incubation, 28°C) .

- Controls: Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.

How can researchers resolve contradictions in biological activity data across studies on substituted thioureas?

(Advanced)

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., methoxy position, pyridyl substitution) while maintaining the thiourea core. Compare logP values and electronic effects via Hammett constants .

- Assay Standardization: Replicate conflicting studies using identical strains, growth media (e.g., Mueller-Hinton agar), and inoculum sizes (0.5 McFarland standard) .

- Data Normalization: Express activity as % inhibition relative to controls to account for inter-lab variability .

What computational strategies are suitable for studying this compound’s interaction with bacterial enzyme targets?

(Advanced)

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to E. coli dihydrofolate reductase (PDB ID: 1RX2). Focus on hydrogen bonding with Asp27 and hydrophobic interactions with Phe31 .

- Molecular Dynamics (MD): Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

- QSAR Modeling: Develop regression models using descriptors like molar refractivity and topological polar surface area to predict activity .

What crystallization challenges arise with this compound, and how can they be mitigated for X-ray analysis?

(Advanced)

Methodological Answer:

- Challenges: Low solubility in common solvents and polymorphism due to flexible thiourea linkage.

- Strategies:

- Data Collection: Resolve disorder in the methoxyphenyl ring using SHELXL refinement with twin law detection .

How can metabolic stability be improved during preclinical development without compromising bioactivity?

(Advanced)

Methodological Answer:

- Metabolic Hotspot Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites (e.g., O-demethylation).

- Structural Modifications:

- Replace methoxy with trifluoromethoxy to block CYP450-mediated oxidation.

- Introduce methyl groups ortho to thiourea to sterically hinder enzymatic access .

- In Silico Prediction: Use ADMET predictors (e.g., SwissADME) to prioritize analogues with optimal LogP (2–3) and TPSA (<90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.